[3-(6-Methoxypyridazin-3-yl)phenyl]methanol
Overview
Description
[3-(6-Methoxypyridazin-3-yl)phenyl]methanol: is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound features a methanol group attached to a phenyl ring, which is further substituted with a methoxypyridazinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(6-Methoxypyridazin-3-yl)phenyl]methanol typically involves the following steps:
Formation of the Methoxypyridazinyl Intermediate: This step involves the reaction of appropriate starting materials to form the methoxypyridazinyl intermediate.
Coupling Reaction: The intermediate is then coupled with a phenylmethanol derivative under specific reaction conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These processes often utilize optimized reaction conditions and catalysts to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Oxidation: [3-(6-Methoxypyridazin-3-yl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or methoxypyridazinyl group are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or hydrocarbons .
Scientific Research Applications
[3-(6-Methoxypyridazin-3-yl)phenyl]methanol: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studying various biological processes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which [3-(6-Methoxypyridazin-3-yl)phenyl]methanol exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, although detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
- [3-(6-Methoxypyridazin-3-yl)phenyl]methanone
- [3-(6-Methoxypyridazin-3-yl)phenyl]ethanol
- [3-(6-Methoxypyridazin-3-yl)phenyl]amine
Uniqueness
Compared to similar compounds, [3-(6-Methoxypyridazin-3-yl)phenyl]methanol is unique due to its specific substitution pattern and the presence of a methanol group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
[3-(6-methoxypyridazin-3-yl)phenyl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-16-12-6-5-11(13-14-12)10-4-2-3-9(7-10)8-15/h2-7,15H,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSNUPTYLKFCIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC=CC(=C2)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70698857 | |
Record name | [3-(6-Methoxypyridazin-3-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70698857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
281232-94-8, 1349716-75-1 | |
Record name | [3-(6-Methoxypyridazin-3-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70698857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [3-(6-methoxypyridazin-3-yl)phenyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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